molecular formula C₁₉H₂₂D₆O₂ B1156698 5β-Androstanedione-d6

5β-Androstanedione-d6

Cat. No.: B1156698
M. Wt: 294.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5β-Androstanedione-d6 (Etiocholane-3,17-dione-d6) is a deuterated analog of 5β-androstanedione (Etiocholane-3,17-dione), a steroid derivative with a 5β-reduced androstane backbone.

  • Molecular Formula: C₁₉H₂₈O₂ (non-deuterated) .
  • Structure: Two ketone groups at positions 3 and 17 on the 5β-androstane skeleton .
  • Applications: Used as an analytical reference standard in steroid metabolism studies, forensic toxicology, and endocrine research .

The deuterated form (-d6) likely replaces six hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry (MS) due to isotopic labeling, which minimizes interference during quantitative analyses.

Properties

Molecular Formula

C₁₉H₂₂D₆O₂

Molecular Weight

294.46

Synonyms

5β-Androstane-3,17-dione-d6;  Etiocholane-3,17-dione-d6;  Etiocholanedione-d6;  (5R,8R,9S,10S,13S,14S)-10,13-Dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Chemical Comparisons

Parameter 5β-Androstanedione-d6 5β-Androstanedione (Etiocholanedione) 5-Androstenediol 6β-Hydrocodol
CAS Registry No. Not explicitly provided 1229-12-5 521-17-5 795-38-0
Molecular Formula C₁₉H₂₂D₆O₂ (inferred) C₁₉H₂₈O₂ C₁₉H₃₀O₂ C₁₈H₂₃NO₃
Molecular Weight ~294.4 (inferred) 288.4 290.4 301.4
Functional Groups 3,17-diketone (deuterated) 3,17-diketone 3β,17β-diol 6β-hydroxy, 3-methoxy, 4,5α-epoxy
Purity ≥98% (assumed from analogs) ≥98% ≥98% ≥98%
Storage -20°C (inferred) -20°C -20°C -20°C
Primary Use MS internal standard (inferred) Steroid metabolism studies Endocrine research Opioid metabolite analysis
Key Observations:
  • Functional Group Variation :

    • 5β-Androstanedione and its deuterated form feature ketone groups, contrasting with 5-androstenediol’s diol groups . This difference impacts their roles in biochemical pathways (e.g., 5β-androstanedione is a key intermediate in bile acid synthesis).
    • 6β-Hydrocodol, an opioid metabolite, contains a 6β-hydroxy group and an epoxide ring, making it structurally distinct from androstane derivatives .
  • Isotopic Labeling :

    • The -d6 label in this compound enhances its utility in MS by providing a distinct mass shift (+6 Da) for precise quantification, a common practice in analytical chemistry for steroids and metabolites .
This compound:
  • Analytical Chemistry: Likely used as an internal standard for quantifying endogenous 5β-androstanedione in biological samples (e.g., urine, serum) via LC-MS/MS. Deuterated standards mitigate matrix effects and ion suppression .
  • Metabolic Studies : Facilitates tracing androgen metabolism pathways, particularly 5β-reductase activity, which converts testosterone to dihydrotestosterone derivatives .
5-Androstenediol :
  • Endocrine Research : A precursor in steroidogenesis, studied for its role in immune modulation and adrenal function.
6β-Hydrocodol :
  • Forensic Toxicology : A metabolite of codeine and hydrocodone, critical for differentiating legal vs. illicit opioid use.

Stability and Handling Precautions

  • Storage : All compounds require storage at -20°C for long-term stability (≥4–5 years) .
  • Safety :
    • 5-Androstenediol and its analogs necessitate precautions against inhalation or dermal exposure, per OSHA guidelines .
    • Static discharge avoidance is recommended during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.